(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone
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Overview
Description
(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3,4-dimethoxybenzaldehyde under specific conditions. One common method involves the use of polyphosphoric acid (PPA) as a catalyst to facilitate the condensation reaction . The reaction is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as chromatography, can further improve the quality of the compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of (6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or bind to specific receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(6,7-Dimethoxy-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanol: This compound is structurally similar but contains a hydroxyl group instead of a carbonyl group.
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinoline: This compound has ethoxy groups instead of methoxy groups, leading to different chemical properties.
(6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanone: This compound contains additional functional groups, making it more complex.
Uniqueness
(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone is unique due to its specific combination of methoxy groups and dihydroisoquinoline moiety
Properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-15-6-5-13(10-16(15)24-2)20(22)19-14-11-18(26-4)17(25-3)9-12(14)7-8-21-19/h5-6,9-11H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFCWAPBDZVAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=NCCC3=CC(=C(C=C32)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347053 |
Source
|
Record name | (6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20345-69-1 |
Source
|
Record name | (6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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